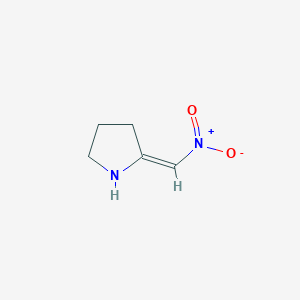

(2E)-2-(nitromethylidene)pyrrolidine

Description

BenchChem offers high-quality (2E)-2-(nitromethylidene)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-(nitromethylidene)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-(nitromethylidene)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\[N+](=O)[O-])/NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties of (2E)-2-(nitromethylidene)pyrrolidine

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, structural analysis, and experimental methodologies for (2E)-2-(nitromethylidene)pyrrolidine , a critical pharmacophore in neonicotinoid chemistry.

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine (CAS 94662-62-1) represents the core "push-pull" alkene pharmacophore found in nitromethylene neonicotinoids. Unlike its N-alkylated analogs (e.g., the N-ethyl derivative used in Nithiazine precursors), the N-unsubstituted compound exhibits unique tautomeric and isomeric behaviors governed by the competition between intermolecular forces and intramolecular hydrogen bonding. This guide provides a definitive analysis of its physicochemical profile, focusing on the (2E)-isomer's electronic instability, spectroscopic signatures, and handling requirements for medicinal chemistry applications.

Chemical Identity & Structural Analysis[1]

The compound exists as a vinylogous amide where the electron-donating pyrrolidine nitrogen is conjugated with the electron-withdrawing nitro group. This "push-pull" system creates a significant dipole moment and restricts rotation around the exocyclic double bond.

| Property | Detail |

| IUPAC Name | (2E)-2-(nitromethylidene)pyrrolidine |

| CAS Number | 94662-62-1 (Generic/Isomer specific); Ref: 26171-04-0 (N-Ethyl analog) |

| Molecular Formula | C₅H₈N₂O₂ |

| Molecular Weight | 128.13 g/mol |

| SMILES | O=/C=C1\NCCC1 |

| Core Scaffold | Cyclic Nitroenamine (Push-Pull Alkene) |

Stereochemistry: The E/Z Dichotomy

While the user specifies the (2E) isomer, it is critical to understand that the (2Z) isomer is thermodynamically favored in the N-unsubstituted form.

-

(2Z)-Isomer: Stabilized by a strong intramolecular hydrogen bond between the pyrrolidine NH and the nitro group oxygen (NH···ONO).[1] This forms a pseudo-six-membered ring, lowering the system's energy.

-

(2E)-Isomer: Lacks this stabilization. It is more polar and typically exists in equilibrium only in highly polar solvents (like DMSO) or when kinetically trapped. The (2E) form is often the reactive species in binding events where the hydrogen bond must be broken.

Physicochemical Properties[3][4][5][6][7]

The properties below distinguish the core scaffold from its more common N-alkylated derivatives.

Physical State and Solubility[4]

-

Appearance: Pale yellow to orange crystalline solid. The color arises from the

transition of the nitro-conjugated system. -

Melting Point: 90–95 °C (Decomposes). Note: N-alkyl derivatives typically melt lower (e.g., N-ethyl mp ~78°C) due to disrupted crystal packing.

-

Solubility Profile:

-

High: DMSO, DMF, Methanol (facilitates E/Z isomerization).

-

Moderate: Dichloromethane, Acetone.

-

Low: Water (hydrolytically unstable), Hexanes.

-

Electronic Parameters

The "push-pull" nature confers zwitterionic character, significantly affecting reactivity.

| Parameter | Value / Description | Implication |

| LogP (Predicted) | ~0.2 – 0.5 | Moderate lipophilicity; crosses BBB readily. |

| pKa (Conjugate Acid) | ~3.9 (Nitro group) | The |

| Dipole Moment | High (> 5 D for E-isomer) | Strong interaction with polar active sites (e.g., nAChR). |

| Stability | Hydrolysis-sensitive | Rapidly hydrolyzes to 2-pyrrolidone and nitromethane in acidic aqueous media. |

Spectroscopic Characterization

Accurate identification requires distinguishing the (2E) isomer from the (2Z) background.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

=CH-NO₂ (Vinyl Proton): The diagnostic signal.

-

(2Z)-isomer:

6.4 – 6.6 ppm (Shielded by anisotropy of the pseudo-ring). -

(2E)-isomer:

7.5 – 8.2 ppm (Deshielded, downfield shift).

-

-

NH Proton: Broad singlet, exchangeable.

9.0–10.5 ppm (Z-form is sharper due to H-bonding; E-form is broader).

-

-

¹³C NMR:

-

C=C-NO₂ (Nitro-bearing carbon):

100 – 105 ppm. -

N-C=C (Ring carbon):

160 – 165 ppm (Deshielded by N-donation).

-

Infrared Spectroscopy (IR)

- (C=C): 1580–1600 cm⁻¹ (Lower than isolated alkene due to resonance).

- (NO₂): Asymmetric stretch at 1350–1400 cm⁻¹; Symmetric stretch at 1200–1250 cm⁻¹.

- (NH): 3200–3300 cm⁻¹ (Broad band).

Synthesis & Experimental Protocols

Synthetic Route: Thiolactam Condensation

The most reliable method for the unsubstituted core avoids the harsh conditions of the Vilsmeier-Haack reaction used for N-alkyl analogs.

Reaction Scheme:

-

Activation: 2-Pyrrolidone

Pyrrolidine-2-thione (Lawesson's Reagent). -

Condensation: Pyrrolidine-2-thione + Nitromethane (excess)

Product + H₂S.

Figure 1: Synthesis workflow via the Thiolactam route, preferred for N-unsubstituted analogs to prevent N-alkylation side reactions.

Protocol: Synthesis of 2-(nitromethylidene)pyrrolidine[8]

-

Sulfuration: Suspend 2-pyrrolidone (10 mmol) in anhydrous toluene (20 mL). Add Lawesson's reagent (5.5 mmol). Reflux for 2 hours. Cool, filter, and concentrate to yield pyrrolidine-2-thione.

-

Condensation: Dissolve the thione (5 mmol) in neat nitromethane (10 mL). Heat to reflux under nitrogen for 4–6 hours. Monitor disappearance of thione by TLC (SiO₂, 5% MeOH/DCM).

-

Work-up: Evaporate nitromethane under reduced pressure. The residue is a dark oil that crystallizes upon trituration with cold ether/ethanol.

-

Purification: Recrystallize from Ethanol/Hexane to obtain the Z-isomer. To enrich the (2E)-isomer , equilibrate in DMSO and rapid-precipitate, though isolation of pure E is kinetically difficult.

Reactivity & Stability Mechanisms

The "Push-Pull" system is defined by the resonance between the neutral enamine and the zwitterionic nitronate forms.

Figure 2: Resonance structures illustrating the zwitterionic character that dictates the compound's solubility and reactivity profile.

-

Hydrolytic Instability: The C=C double bond is susceptible to hydration, particularly in acidic media, leading to the regeneration of 2-pyrrolidone and nitromethane.

-

Photostability: Exposure to UV light (254/365 nm) promotes

photoisomerization. Samples must be stored in amber vials.

References

-

Synthesis & Class Overview: BenchChem. An In-depth Technical Guide to Nitromethylene Pyrrolidines. (2025).

-

Isomerism & Tautomerism: RSC Advances. Nitro ⇌ aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives.

-

Spectral Data (Analog): PubChem. 1-Ethyl-2-(nitromethylene)pyrrolidine Data. CID 1712702.

-

General Reactivity: ChemicalBook. 2-Pyrrolidinone Synthesis and Reaction Profile.

Sources

Technical Deep Dive: The Role of (2E)-2-(nitromethylidene)pyrrolidine in Neonicotinoid Chemistry

The following technical guide details the chemical, pharmacological, and synthetic role of (2E)-2-(nitromethylidene)pyrrolidine within the context of neonicotinoid chemistry.

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine (CAS 50901-58-1) represents a critical pharmacophore model in the structural evolution of neonicotinoid insecticides. As a five-membered heterocyclic analogue of nithiazine (the first nitromethylene neonicotinoid), it serves as a foundational probe for understanding the Structure-Activity Relationship (SAR) of the nitromethylene group (

While modern neonicotinoids (e.g., Imidacloprid) utilize a nitroimine or cyanoimine "tip" for enhanced stability, the (2E)-2-(nitromethylidene)pyrrolidine moiety remains essential for studying the stereochemical requirements of receptor binding. Specifically, the E (Entgegen) vs. Z (Zusammen) geometrical isomerism of this molecule elucidates the "bioactive conformation" required for high-affinity binding—a key driver in the design of "cis-fixed" super-neonicotinoids.

Chemical Architecture & Stereochemistry

Structural Identity

The molecule consists of a saturated pyrrolidine ring coupled to an exocyclic nitromethylene group at the C2 position.

-

Core Scaffold: Pyrrolidine (5-membered, 1 Nitrogen).[1]

-

Warhead: Nitromethylene (

). -

Configuration: The (2E) designation indicates that the nitro group and the ring nitrogen are on opposite sides of the C=C double bond (trans-like arrangement).

The E/Z Isomerism Dilemma

In neonicotinoid chemistry, the configuration of the electron-withdrawing tip is the determinant of biological activity.

| Feature | (2E)-Isomer (Target) | (2Z)-Isomer (Bioactive) |

| Geometry | Nitro group trans to Ring Nitrogen. | Nitro group cis to Ring Nitrogen. |

| Stabilization | Favored by steric repulsion in bulky N-substituted derivatives. | Favored by intramolecular H-bonding (NH...O) in unsubstituted analogs. |

| Receptor Fit | Poor Fit: The nitro oxygen is misaligned with the cationic subsite of nAChR. | Optimal Fit: Mimics the conformation of acetylcholine; high affinity. |

| Role | SAR Probe: Demonstrates the loss of activity when the "cis-conformation" is disrupted. | Lead Structure: Basis for high-potency analogs. |

Expert Insight: The "Role" of the (2E) isomer in research is often to serve as a negative control or a starting material that isomerizes. The lower insecticidal activity of the stable (2E) form (in certain N-alkyl derivatives) compared to "cis-fixed" analogues provided the proof-of-concept that led to the development of bridged neonicotinoids (e.g., rigid analogs where the nitro group is locked in the Z-position).

Synthesis & Protocols

The synthesis of (2E)-2-(nitromethylidene)pyrrolidine typically utilizes a Vilsmeier-Haack-like condensation . The following protocol describes the generation of 1-ethyl-2-(nitromethylidene)pyrrolidine, a common derivative used to study this pharmacophore.

Experimental Workflow (Self-Validating)

Objective: Synthesize 1-Ethyl-2-(nitromethylidene)pyrrolidine via condensation of 1-ethyl-2-pyrrolidinone with nitromethane.

Reagents:

-

1-Ethyl-2-pyrrolidinone (1.0 eq)

-

Phosphorus Oxychloride (

) (1.1 eq) -

Nitromethane (

) (Excess or 1.2 eq) -

Solvent: Dichloromethane (DCM) or Chloroform (

) -

Base: Triethylamine or Pyridine (for neutralization)

Protocol:

-

Activation: In a dry 3-neck flask under inert atmosphere (

), dissolve 1-ethyl-2-pyrrolidinone in dry DCM. Cool to 0°C.[2] -

Vilsmeier Salt Formation: Dropwise add

while maintaining temperature <10°C. Stir for 1 hour to form the chloroiminium intermediate (Vilsmeier salt).-

Validation Check: Solution should turn pale yellow/orange; absence of precipitate indicates successful salt solvation.

-

-

Condensation: Add nitromethane slowly.

-

Cyclization/Elimination: Reflux the mixture (approx. 60-80°C if using

, or room temp for DCM with longer time) for 4-6 hours. -

Workup: Quench with ice water. Neutralize with base to pH 7-8. Extract with DCM.

-

Purification: Recrystallize from ethanol/ether.

-

Isomer Note: The product may initially be a mixture. The (2Z) isomer is often thermodynamically favored for N-alkyl derivatives due to dipole minimization, but the (2E) can be isolated via kinetic control or specific solvent crystallization.

-

Visualization: Synthesis Pathway

Caption: Vilsmeier-Haack synthesis route for nitromethylene pyrrolidines. The final product exists in an E/Z equilibrium sensitive to light and solvent.

Mechanism of Action: The Pharmacophore

The biological activity of (2E)-2-(nitromethylidene)pyrrolidine is defined by its interaction with the insect nAChR .

Binding Mode

-

Cationic Mimicry: The partial positive charge on the ring nitrogen (or the conjugated system) mimics the quaternary ammonium of acetylcholine (ACh).

-

Electronegative Tip: The nitro oxygen atoms act as hydrogen bond acceptors, mimicking the carbonyl oxygen of ACh.

-

The "E" Defect:

-

In the (2E) configuration, the distance and angle between the ring nitrogen and the nitro oxygen are suboptimal for the receptor's binding pocket (which is shaped to accept the cis-like or Z-form).

-

Consequently, pure (2E) isomers often show 10-100x lower affinity than their (2Z) counterparts or rigid analogs.

-

Pathway Visualization: SAR Logic

Caption: The (2E) isomer acts primarily as a precursor or low-affinity ligand. High potency requires isomerization to the Z-form to align with the nAChR subsite.

Stability & Safety Profile

Photostability

A major limitation of nitromethylene neonicotinoids (including the pyrrolidine derivatives) is their susceptibility to photodegradation .

-

Mechanism: UV light excites the nitro-alkene

-system, facilitating rapid E/Z isomerization and subsequent oxidative cleavage to the ketone (pyrrolidone) or other inactive metabolites. -

Impact: This instability is why nitromethylenes were largely replaced by nitroimines (e.g., Imidacloprid) and cyanoimines (e.g., Acetamiprid) in commercial agriculture, as the latter possess greater field persistence.

Toxicity

-

Vertebrate vs. Invertebrate: Like other neonicotinoids, (2E)-2-(nitromethylidene)pyrrolidine shows high selectivity for insect nAChRs over mammalian subtypes, primarily due to differences in the receptor subunit composition (

in mammals vs. mixed subtypes in insects). -

Handling: Standard laboratory safety for neurotoxicants (gloves, fume hood) is mandatory.

References

-

BenchChem. (2025).[2][3] Technical Guide: 1-Ethyl-2-(nitromethylidene)pyrrolidine Synthesis and Properties. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 1-Ethyl-2-(nitromethylidene)pyrrolidine (CID 1712702).[2][4] National Library of Medicine. Retrieved from [2]

- Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Contextual grounding on Nithiazine and nitromethylene SAR).

- Jescke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science.

-

Zhang, N., et al. (2008). Cis-Nitromethylene Neonicotinoids as New Nicotinic Family. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

An In-depth Technical Guide to the Electronic Distribution in the Nitromethylidene Functional Group: A Cornerstone for Rational Drug Design

Abstract

The nitromethylidene functional group, characterized by a nitro group attached to a carbon-carbon double bond, is a pivotal structural motif in modern organic chemistry and drug development. Its unique electronic properties, arising from the potent electron-withdrawing nature of the nitro moiety, impart a distinct reactivity profile that has been exploited in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive exploration of the electronic distribution within the nitromethylidene group. We will delve into the fundamental principles of its electronic structure, supported by resonance and molecular orbital theories, and substantiated with quantitative crystallographic and spectroscopic data. Furthermore, this guide will detail common synthetic methodologies, analyze the group's reactivity in key organic transformations, and illuminate its role as a critical pharmacophore in medicinal chemistry. Through a synthesis of theoretical principles, experimental protocols, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of the nitromethylidene functional group.

The Fundamental Electronic Architecture of the Nitromethylidene Group

The reactivity and utility of the nitromethylidene functional group are direct consequences of its electronic architecture. The strong electron-withdrawing capacity of the nitro group (-NO₂) profoundly influences the electron density across the adjacent C=C double bond, creating a highly polarized and reactive system.

Resonance and Electron Delocalization

A qualitative understanding of the electron distribution can be achieved through resonance theory. The nitromethylidene group is best described as a resonance hybrid of several contributing structures. The delocalization of π-electrons from the double bond onto the nitro group is a key feature, resulting in a significant electron deficiency at the β-carbon and a high electron density on the oxygen atoms of the nitro group.

Caption: Key resonance structures of the nitromethylidene group.

This electron delocalization leads to a polarized π-system where the β-carbon (the carbon not bearing the nitro group) develops a partial positive charge, making it highly susceptible to nucleophilic attack.

Molecular Orbital Perspective

A more quantitative picture is provided by Molecular Orbital (MO) theory. The interaction between the p-orbitals of the C=C double bond and the π-system of the nitro group leads to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low-energy LUMO is characteristic of a good electrophile.[1] The Highest Occupied Molecular Orbital (HOMO) is typically localized on the π-bond, but its energy is also influenced by the nitro group.

A molecule with a small energy gap between its HOMO and LUMO generally exhibits high chemical reactivity.[2] The strong electrophilic nature of nitromethylidene compounds, a direct result of the low-lying LUMO, makes them excellent substrates for a variety of nucleophilic addition reactions.[1][2]

Caption: Conceptual MO diagram and its implication for reactivity.

Structural and Spectroscopic Manifestations

The electronic distribution described above is experimentally verifiable through structural and spectroscopic analysis.

X-ray Crystallography: This technique provides precise measurements of bond lengths and angles, offering a static picture of the molecule's ground state.[3] In nitromethylidene-containing compounds, X-ray diffraction studies often reveal a lengthening of the C=C bond and a shortening of the C-N bond compared to standard values, which is consistent with the resonance delocalization model.[4] The planarity of the C=C-NO₂ moiety is also a common feature, facilitating maximum π-orbital overlap.

Table 1: Representative Bond Lengths in Nitromethylidene-Containing Compounds

| Bond | Typical Bond Length (Å) | Notes |

| C=C | 1.36 - 1.48 | Longer than a typical isolated C=C bond (~1.34 Å) due to delocalization.[2][4] |

| C-N | 1.37 - 1.46 | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character.[2] |

| N-O | 1.22 - 1.24 | Intermediate between a single and double N-O bond, consistent with the delocalized negative charge on the oxygen atoms.[2] |

Note: These values are illustrative and can vary depending on the specific molecular structure and crystal packing forces.

Spectroscopic Properties:

-

Infrared (IR) Spectroscopy: The strong electron-withdrawing effect of the nitro group influences the vibrational frequencies of the double bond. The C=C stretching vibration is typically observed in the range of 1600-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are prominent and appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The polarization of the C=C bond is clearly evident in ¹H and ¹³C NMR spectra. The proton attached to the β-carbon is significantly deshielded and resonates at a downfield chemical shift. Similarly, the β-carbon signal in the ¹³C NMR spectrum appears at a higher chemical shift compared to the α-carbon.[2][6]

-

UV-Visible Spectroscopy: Nitromethylidene compounds typically exhibit strong absorption in the UV-Vis region due to π→π* transitions within the conjugated system.[5] The position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent polarity.[7]

Synthesis of Nitromethylidene-Containing Scaffolds

The construction of the nitromethylidene functional group is a cornerstone for accessing a variety of important heterocyclic structures. Several synthetic strategies have been developed, often involving condensation reactions.

General Synthetic Approach: Condensation with Nitromethane

A widely employed method for the synthesis of nitromethylidene compounds, particularly cyclic derivatives, involves the condensation of an activated carbonyl or its equivalent with nitromethane.[8] For instance, the synthesis of 1-ethyl-2-(nitromethylidene)pyrrolidine starts from 1-ethyl-2-pyrrolidinone. The amide carbonyl is first activated to form a more reactive intermediate, such as a Vilsmeier salt, which then readily undergoes condensation with the carbanion of nitromethane.[8][9]

Caption: General workflow for the synthesis of nitromethylidene pyrrolidines.

Detailed Experimental Protocol: Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine

This protocol is a representative example of the synthesis of a cyclic nitromethylidene compound.[8][9]

Materials:

-

1-ethyl-2-pyrrolidinone

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (or another suitable solvent like dichloromethane)

-

Nitromethane

-

Sodium methoxide (NaOMe) in methanol

-

Ice-water bath

-

Standard reaction glassware with stirring and temperature control

Procedure:

-

Formation of the Vilsmeier Salt Intermediate:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-ethyl-2-pyrrolidinone (1.0 molar equivalent) in chloroform.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise, ensuring the temperature is maintained between 0-10 °C.

-

After the addition is complete, stir the mixture at this temperature for 1-2 hours to allow for the complete formation of the Vilsmeier salt intermediate.

-

-

Preparation of the Nucleophile:

-

In a separate flask, add nitromethane (1.2 molar equivalents) to a solution of sodium methoxide (2.6 molar equivalents) in methanol. This should be done under cooling as the reaction can be exothermic.

-

-

Condensation Reaction:

-

Slowly add the nitromethane/sodium methoxide solution to the Vilsmeier salt intermediate mixture from step 1. The temperature must be strictly maintained between 5-10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to reflux and maintain for 3-5 hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and recover the methanol by distillation.

-

The remaining mixture can be cooled further to induce precipitation of the product.

-

The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent.

-

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the Vilsmeier salt is often accompanied by a change in the appearance of the reaction mixture. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the data with literature values.

Reactivity Profile: The Nitromethylidene Group as a Michael Acceptor

The pronounced electrophilicity of the β-carbon makes the nitromethylidene group an excellent Michael acceptor.[10] This reactivity is central to its utility in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The Michael Addition Reaction

In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. A wide range of nucleophiles, including enolates, amines, thiols, and other carbanions, can participate in this reaction. The reaction proceeds via a stabilized enolate intermediate, which is subsequently protonated to yield the final addition product.

Caption: Mechanism of the Michael addition to a nitromethylidene compound.

The versatility of the Michael addition allows for the introduction of various functional groups, which can then be further elaborated. For example, the nitro group in the product can be reduced to an amine, providing access to valuable amino compounds.[10]

Significance in Medicinal Chemistry and Drug Development

The unique electronic and structural features of the nitromethylidene group have made it an attractive moiety for incorporation into biologically active molecules.[11][12] It can act as a key pharmacophore, participating in crucial interactions with biological targets.

The Nitromethylidene Group as a Bioisostere and Pharmacophore

In drug design, the nitromethylidene group can serve as a bioisostere for other functional groups, such as amides or esters, offering a different profile of stability, polarity, and hydrogen bonding capacity. Its ability to act as a hydrogen bond acceptor (via the nitro oxygen atoms) and its planar, rigid structure can facilitate precise binding to receptor sites or enzyme active sites.[13]

Case Study: Neonicotinoid Insecticides

A prominent class of compounds where the nitromethylidene group is essential for activity is the neonicotinoid insecticides.[14] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. The electron-deficient nitromethylidene moiety is believed to mimic the binding of the natural ligand, acetylcholine, leading to the overstimulation and eventual death of the insect. The enhanced conjugation and specific electronic distribution are critical for their high insecticidal activity.[14]

Sources

- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. X-ray crystallographic investigations on polarized twisted ethylenes [etd.iisc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. 21umas.edu.ye [21umas.edu.ye]

- 14. Synthesis and biological evaluation of nitromethylene neonicotinoids based on the enhanced conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Pharmacophore Modeling of Nitromethylene Pyrrolidine Derivatives

Executive Summary

Nitromethylene pyrrolidines (NMPs) represent a potent subclass of neonicotinoid insecticides targeting the nicotinic acetylcholine receptor (nAChR). Unlike mammalian-selective agonists that rely on a cationic pharmacophore, NMPs utilize an electronegative "tip" (the nitromethylene group) to achieve high affinity and selectivity for insect nAChRs.

This guide details the construction of a high-fidelity pharmacophore model for NMPs. Moving beyond basic ligand alignment, we explore the causal structural factors driving bioactivity—specifically the spatial conservation of the electronegative pharmacophore relative to the hydrophobic anchor. This protocol integrates ligand-based hypothesis generation with structure-based validation, providing a robust framework for lead optimization.

Molecular Mechanism & Target Interaction

To model the pharmacophore effectively, one must understand the binding thermodynamics. NMPs bind to the orthosteric site of the nAChR, located at the interface of the

The Selectivity Filter

-

Mammalian nAChR: Binds acetylcholine via a cation-

interaction between the quaternary ammonium and aromatic residues (Trp, Tyr) in the binding pocket. -

Insect nAChR: The binding pocket is adapted to accommodate the electronegative tip of neonicotinoids. The nitromethylene group forms hydrogen bonds with specific backbone amides and side chains (e.g., Loop C residues), while the pyrrolidine ring acts as a spacer, and the heterocycle (often chloropyridine) engages in

-

Interaction Pathway Diagram

The following diagram outlines the critical molecular interactions that must be captured by the pharmacophore model.

Figure 1: Mechanistic decomposition of NMP binding. The electronegative tip interactions are the primary driver of insect selectivity.

Pharmacophore Generation Protocol

This protocol uses a Ligand-Based Approach refined by Structure-Based constraints . It assumes access to a dataset of NMPs with known

Phase 1: Dataset Curation & Conformational Analysis

Objective: Identify the bioactive conformation rather than the global minimum.

-

Training Set Selection: Select 15-20 molecules with high structural diversity and a wide range of activity (3-4 orders of magnitude).

-

Conformational Search:

-

Method: Monte Carlo or Systematic Search.

-

Force Field: MMFF94s (suited for small organic molecules/heterocycles).

-

Energy Window: 20 kcal/mol (to capture strained bioactive conformers).

-

Constraint: If a crystal structure of a related analogue (e.g., Imidacloprid bound to AChBP) is available, use the torsion angles of the bridge as a template.

-

Phase 2: Molecular Alignment & Feature Extraction

Objective: Align molecules based on physicochemical fields, not just atom positions.

-

Alignment Rule: Align the Heterocyclic Ring (Hydrophobic anchor) and the Nitromethylene Tip (H-Bond Acceptor). The pyrrolidine ring conformation may vary.

-

Feature Definition:

-

F1 (HBA): Nitro oxygen atoms (Vectorized).

-

F2 (HY): Centroid of the pyridine/thiazole ring.

-

F3 (RA): Ring Aromatic feature (often coincident with F2).

-

F4 (Exclusion Volumes): Define steric clashes based on inactive analogues.

-

Phase 3: Model Refinement Workflow

Figure 2: Iterative Pharmacophore Modeling Workflow.

Quantitative Feature Analysis

The following table summarizes the geometric constraints typically observed in highly active NMP derivatives. These values serve as the "Gold Standard" for filtering your model.

| Feature Pair | Feature Type | Distance ( | Tolerance ( | Biological Significance |

| HBA - HY | H-Bond Acceptor | 5.5 - 6.2 | Distance between the "Tip" and the "Anchor". Critical for spanning the binding site. | |

| HBA - RA | H-Bond Acceptor | 5.8 - 6.5 | Ensures proper orientation of the nitro group relative to the | |

| HY - HY | Hydrophobic | N/A | N/A | Defines the bulk tolerance of the pyrrolidine ring substituents. |

| Vector Angle | HBA Vector | The nitro group usually orients perpendicular to the receptor surface for optimal H-bonding. |

Note: Data derived from consensus alignment of high-affinity neonicotinoids (e.g., Imidacloprid, Nitenpyram).

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. Use the Güner-Henry (GH) Scoring method to validate.

Protocol:

-

Decoy Set Construction: Generate a set of 1,000 inactive compounds (decoys) that match the physical properties (MW, LogP) of the active NMPs but lack the specific pharmacophore (DUD-E approach).

-

Screening: Screen the combined dataset (Active + Decoys) using your model.

-

Calculate Metrics:

GH Score Formula:

Where:

- : Total active compounds in database.

- : Total hits retrieved by the model.

- : Active hits retrieved.

- : Total compounds in database.

Thresholds:

-

GH > 0.7: Excellent model (High confidence for Virtual Screening).

-

GH 0.5 - 0.7: Acceptable for lead hopping.

-

GH < 0.5: Model requires refinement (likely too permissive).

References

-

Kagabu, S., et al. (2007).[1][2] "Insecticidal and neuroblocking potencies of variants of the imidazolidine moiety of imidacloprid-related neonicotinoids."[1] Journal of Agricultural and Food Chemistry. Link

-

Tietjen, I., et al. (2007). "Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors." Journal of Biological Chemistry. Link

-

Hasegawa, K., et al. (1999).[3] "3D-QSAR study of insecticidal neonicotinoid compounds based on 3-way partial least squares model." Chemometrics and Intelligent Laboratory Systems. Link

-

BenchChem. (2025).[4] "An In-depth Technical Guide to Nitromethylene Pyrrolidines: Synthesis, Biological Activity, and Mechanism of Action."[4] BenchChem Technical Guides. Link

-

Li, Q., et al. (2012).[1] "Structural determinants of imidacloprid-based nicotinic acetylcholine receptor inhibitors identified using 3D-QSAR, docking, and molecular dynamics." Journal of Molecular Modeling. Link

Sources

Technical Guide: The Discovery and Chemistry of Nitromethylene Neonicotinoid Precursors

Executive Summary

This technical guide analyzes the pivotal role of nitromethylene heterocycles in the evolution of modern agrochemicals. Specifically, it examines the transition from natural nicotine to Nithiazine (Shell) and the subsequent optimization into Imidacloprid (Bayer). For drug development professionals and organic chemists, this guide details the Structure-Activity Relationships (SAR), the synthetic pathways of the nitromethylene pharmacophore, and the critical photostability challenges that dictated the chemical engineering of the world's most widely used insecticide class.

Historical Context: The Nitromethylene Bridge

Before the 1970s, the only commercially relevant nicotinic acetylcholine receptor (nAChR) agonist was nicotine itself, which suffered from high mammalian toxicity and volatility. The discovery of nitromethylene heterocycles represented a "quantum leap" in selectivity.

The Shell Breakthrough (1970s)

Researchers at Shell Development Company, led by S.B. Soloway, screened a series of heterocyclic compounds. They identified that replacing the pyridine ring of nicotine with a non-aromatic heterocyclic ring conjugated to a nitromethylene group (

-

Lead Compound: Nithiazine (SK-71).

-

Structure: 2-(nitromethylene)-1,3-thiazinane.

-

Outcome: While Nithiazine exhibited potent nAChR agonism, it failed commercially as a crop protection agent due to extreme photolability (rapid degradation in sunlight). It found limited use only as a housefly bait in enclosed spaces.

The Bayer Optimization (1980s)

Dr. Shinzo Kagabu and the team at Nihon Tokushu Noyaku Seizo (Bayer Japan) utilized Nithiazine as a lead structure.

-

The Pivot: They hypothesized that the instability arose from the high electron density of the nitromethylene carbon.

-

The Solution: Replacing the nitromethylene group (

) with a nitroimino group ( -

The Result: This substitution, combined with the addition of a 6-chloro-3-pyridyl moiety (inspired by nicotine), led to Imidacloprid , the first commercially viable neonicotinoid.

Technical Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of nitromethylene precursors relies on a specific electronic configuration that mimics acetylcholine (ACh) but binds irreversibly to the insect receptor.

The Pharmacophore

The essential pharmacophore consists of:

-

The Anchor: A basic nitrogen atom (within the heterocycle) that interacts with the receptor's anionic site.

-

The Electronegative Tip: The nitro (

) or cyano ( -

The Conjugation: The

(nitromethylene) or

The "Fatal Flaw" of Nitromethylenes

The nitromethylene group (

-

Mechanism: The excited state facilitates oxidative cleavage of the double bond, destroying the pharmacophore and rendering the molecule inactive.

-

Correction: The nitroimine group (

) shifts the absorption maximum to lower wavelengths (

Visualizing the Evolution

Figure 1: The evolutionary pathway from natural nicotine to the first stable neonicotinoid, highlighting the critical structural pivot points.

Experimental Protocol: Synthesis of Nitromethylene Heterocycles

This protocol details the synthesis of 2-(nitromethylene)imidazolidine , a core nitromethylene precursor. This method utilizes 1,1-bis(methylthio)-2-nitroethylene as a "push-pull" alkene reagent, a standard method for generating this pharmacophore.

Reagents & Equipment

-

Reactants: Ethylenediamine (1.0 eq), 1,1-bis(methylthio)-2-nitroethylene (1.0 eq).

-

Solvent: Ethanol or Acetonitrile (anhydrous).

-

Catalyst: None required (spontaneous nucleophilic displacement).

-

Equipment: Reflux condenser, magnetic stirrer, inert gas (Nitrogen) line.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of 1,1-bis(methylthio)-2-nitroethylene in 20 mL of anhydrous ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of ethylenediamine dropwise to the solution at room temperature. A color change (typically to yellow/orange) indicates the formation of the intermediate.

-

Reflux: Heat the mixture to reflux (

C) for 3–5 hours. The reaction is driven by the evolution of methanethiol (Caution: Use a scrubber/trap for odors). -

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the dithioacetal spot.

-

Isolation: Cool the mixture to room temperature. The product, 2-(nitromethylene)imidazolidine, often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from methanol/DMF if necessary.

Self-Validating Analytical Checkpoints

-

H-NMR (DMSO-

-

Melting Point: The product should have a sharp melting point (typically

C, decomp).

Figure 2: Synthetic route for generating the nitromethylene pharmacophore via the nitroketene dithioacetal method.

Comparative Data Analysis

The following table contrasts the biological and physical properties of the precursor (Nithiazine) against the optimized commercial product (Imidacloprid).

| Feature | Nithiazine (Precursor) | Imidacloprid (Optimized) | Impact on Development |

| Core Structure | 1,3-Thiazinane ring | Imidazolidine ring | Improved systemic mobility |

| Functional Group | Nitromethylene ( | Nitroimine ( | Critical Stability Factor |

| Photostability ( | 1–3 hours (Sunlight) | > 16 hours (Sunlight) | Nithiazine failed field trials |

| Target | Insect nAChR (Agonist) | Insect nAChR (Agonist) | Retained potency |

| Mammalian Toxicity | Low | Low | Maintained selectivity |

| Primary Use | Housefly baits (Indoor) | Global crop protection | Commercial success |

Data synthesized from Soloway et al. (1979) and Kagabu (1997).

Mode of Action: The Synaptic Blockade

Nitromethylene precursors act as mimics of acetylcholine (ACh) . However, unlike ACh, they are not hydrolyzed by acetylcholinesterase (AChE).

-

Binding: The molecule crosses the synaptic cleft and binds to the

-subunits of the postsynaptic nAChR. -

Activation: The electronegative tip (

) interacts with cationic residues (Loop D) of the receptor, causing the ion channel to open. -

Depolarization:

ions flood the neuron, causing continuous nerve firing. -

Paralysis: Because the agonist cannot be broken down, the neuron remains permanently depolarized, leading to paralysis and death of the insect.

Figure 3: Mechanism of action showing the agonist pathway and the resistance to enzymatic hydrolysis.

References

-

Soloway, S. B., et al. (1978). "Nitromethylene Insecticides."[4][6] Advances in Pesticide Science, Part 2, Pergamon Press, 206–217.

-

Soloway, S. B., et al. (1979). "Nitromethylene Heterocycles as Insecticides." Pesticide and Venom Neurotoxicity, Springer, 153–158.

-

Schroeder, M. E., & Flattum, R. F. (1984). "The Mode of Action and Neurotoxic Properties of the Nitromethylene Heterocycle Insecticides." Pesticide Biochemistry and Physiology, 22(2), 148–160.

-

Kagabu, S. (1997). "Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives." Reviews in Toxicology, 1, 75–129.

-

Kagabu, S. (2011). "Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs." Journal of Agricultural and Food Chemistry, 59(7), 2887–2896.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Epidithio-, Epitetrathio- and bis-(Methylthio)diketopiperazines. Synthetic Methodology, Enantioselective Total Synthesis of Epicoccin G, 8,8′-epi-ent-Rostratin B, Gliotoxin, Gliotoxin G, Emethallicin E and Haematocin, and Discovery of New Antiviral and Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. toyo.repo.nii.ac.jp [toyo.repo.nii.ac.jp]

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 2-(Nitromethylidene)pyrrolidine

Here is a comprehensive application note and technical protocol for the synthesis of 2-(nitromethylidene)pyrrolidine, designed for researchers and synthetic chemists.

Target Molecule: 2-(Nitromethylidene)pyrrolidine (often referred to as 2-nitromethylene-pyrrolidine) Utility: Highly reactive "push-pull" nitroenamine intermediate for the construction of pyrrolizines, indolizidines, and complex N-heterocycles [1].

Mechanistic Rationale and Stereochemical Dynamics

The synthesis of 2-(nitromethylidene)pyrrolidine from 2-pyrrolidone requires overcoming the inherent electrophilic deficiency of the lactam carbonyl. Direct condensation of 2-pyrrolidone with carbon nucleophiles like nitromethane is thermodynamically unfavorable. Therefore, the synthesis is designed as a self-validating, two-stage process: Electrophilic Activation followed by Nucleophilic Condensation .

-

O-Alkylation (Activation): 2-Pyrrolidone is treated with a hard electrophile, diethyl sulfate, to selectively alkylate the carbonyl oxygen. This disrupts the stable amide resonance, generating a highly electrophilic cyclic imino ether (5-ethoxy-3,4-dihydro-2H-pyrrole) [1].

-

Condensation and Thermodynamic Sinking: The imino ether is reacted with nitromethane. Nitromethane (

) acts as a carbon nucleophile. The reaction is driven to completion by the continuous thermal elimination and distillation of the ethanol by-product [2].

Stereochemical Note on (2E) vs. (2Z) Isomerism:

While synthetic targets may specify the (2E) geometry, researchers must account for the thermodynamic reality of this molecule in solution. The push-pull electronic structure results in a highly polarized double bond. Literature confirms that the molecule predominantly exists as the (2Z)-isomer [1]. This is driven by a powerful intramolecular hydrogen bond between the pyrrolidine N-H and the oxygen of the nitro group, evidenced by a dramatic downfield NMR shift of the N-H proton (

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion rates.

| Reaction Stage | Reagents / Intermediates | Molar Ratio | Temp (°C) | Time (h) | Expected Yield | In-Process Validation |

| Stage 1: Activation | 2-Pyrrolidone : Diethyl Sulfate | 1.0 : 1.05 | 60 - 80 °C | 18 h | 75 - 85% | Disappearance of lactam C=O stretch in IR; basic pH upon neutralization. |

| Stage 2: Condensation | Imino Ether : Nitromethane | 1.0 : Excess | 100 - 105 °C | 24 - 96 h | 60 - 70% | Distillate head temp |

Experimental Protocol

Caution: Nitromethane is a flammable solvent and a potential explosive hazard under high pressure or when combined with strong sensitizing bases. Conduct all operations in a well-ventilated fume hood using standard professional PPE.

Stage 1: Synthesis of 5-Ethoxy-3,4-dihydro-2H-pyrrole (Imino Ether)

Causality Check: Benzene is cited in historical literature [1], but anhydrous toluene is recommended here as a safer, high-boiling alternative that still permits the azeotropic removal of trace water.

-

Setup: Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Argon/N2) inlet.

-

Reagent Loading: Dissolve 1.0 equivalent of 2-pyrrolidone in anhydrous toluene. Slowly add 1.05 equivalents of diethyl sulfate dropwise at room temperature. Rationale: The slight excess of diethyl sulfate ensures complete consumption of the lactam.

-

Thermal Activation: Heat the reaction mixture to 60–80 °C and maintain stirring for 18 hours.

-

Neutralization & Extraction: Cool the mixture to 0 °C. Carefully neutralize the intermediate salt by adding a cold 20% aqueous potassium carbonate (

) solution until the aqueous layer reaches pH 9-10. Extract the free imino ether into dichloromethane (DCM) (3 x 50 mL). -

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure to yield the crude imino ether as a pale oil. This intermediate is moisture-sensitive and should be used immediately in Stage 2.

Stage 2: Condensation to 2-(Nitromethylidene)pyrrolidine

Causality Check: The equilibrium of this condensation heavily favors the starting materials unless the ethanol by-product is physically removed from the system [2].

-

Setup: Transfer the crude imino ether to a round-bottom flask equipped with a short-path distillation head and a receiving flask.

-

Reaction: Dissolve the imino ether in an excess of anhydrous nitromethane (acts as both reactant and solvent).

-

Equilibrium Shifting: Heat the mixture to a gentle reflux (internal temperature

°C). Monitor the vapor temperature at the distillation head. As the reaction proceeds, ethanol is generated. Adjust the heat to continuously distill off the ethanol (vapor temp -

Completion: Continue the reflux and occasional distillation for 24 to 48 hours until TLC indicates the consumption of the imino ether.

-

Purification: Evaporate the excess nitromethane under reduced pressure. Dissolve the dark oily residue in ethyl acetate and pass it through a short silica or Florisil plug to remove polymeric by-products. Evaporate the solvent and recrystallize the residue from diethyl ether to yield 2-(nitromethylidene)pyrrolidine as a crystalline solid.

Synthetic Workflow Visualization

Figure 1: Step-by-step workflow for the synthesis and isolation of 2-(nitromethylidene)pyrrolidine.

References

-

1. Pilipecz, M. V., Mucsi, Z., Nemes, P., & Scheiber, P. (2007). Heterocycles.

-

2. PrepChem. (Demonstrates the applied methodology of continuous ethanol distillation in nitromethane condensations).

Sources

Strategic Utilization of Pyrrolidine in Nitromethane Condensations

Content Type: Application Note & Protocol Guide Subject: Reaction Mechanisms, Synthetic Protocols, and Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The interaction between nitromethane (

-

The Nitro-Mannich (Aza-Henry) Reaction: Pyrrolidine acts as a substrate (amine component) condensing with nitromethane and an aldehyde to form

-nitroamines. This is a critical pathway for synthesizing diamine pharmacophores and chiral pyrrolidine derivatives. -

The Organocatalyzed Henry (Nitroaldol) Reaction: Pyrrolidine acts as a catalyst (Lewis base), activating nitromethane via deprotonation to facilitate attack on carbonyl electrophiles, yielding

-nitroalcohols or nitroalkenes.

This guide provides the mechanistic rationale and validated protocols for both pathways, ensuring reproducibility and high yield in a pharmaceutical research setting.

Mechanistic Insight: The Dual Role of Pyrrolidine

Understanding the causality behind the reaction allows for precise troubleshooting. The mechanism is dictated by the presence of an electrophile (aldehyde/ketone).

Pathway A: The Nitro-Mannich (Aza-Henry) Condensation

Context: Synthesis of amino-functionalized nitroalkanes.[1] Mechanism:

-

Iminium Formation: Pyrrolidine condenses with the aldehyde (typically formaldehyde or paraformaldehyde) to generate a highly electrophilic iminium ion, releasing water.

-

Nitronate Generation: A second equivalent of pyrrolidine (or the basic environment) deprotonates nitromethane (

in DMSO), generating the nitronate anion. -

C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic iminium ion.

-

Product: Formation of

-(

Pathway B: The Pyrrolidine-Catalyzed Henry Reaction

Context: Synthesis of Nitroalkenes (e.g.,

-

Acid-Base Activation: Pyrrolidine (

) deprotonates nitromethane. -

Nucleophilic Attack: The resulting nitronate attacks the carbonyl carbon of the aldehyde.

-

Elimination (Condensation): In the presence of excess pyrrolidine or heat, the intermediate

-nitroalcohol undergoes

Mechanistic Visualization (DOT)

Figure 1: Divergent pathways determined by the role of pyrrolidine. Top path: Mannich (Reactant).[1][2] Bottom path: Henry (Catalyst).[3][4][5][6]

Experimental Protocols

Protocol A: Nitro-Mannich Synthesis of -(2-nitroethyl)pyrrolidine

Target: Direct condensation of Nitromethane, Formaldehyde, and Pyrrolidine.

Reagents:

-

Nitromethane (Reagent Grade, 1.2 equiv)

-

Pyrrolidine (1.0 equiv)

-

Paraformaldehyde (1.0 equiv, as formaldehyde source)

-

Solvent: Methanol or Ethanol (Anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask with Paraformaldehyde (30 mmol) and Methanol (30 mL).

-

Amine Addition: Add Pyrrolidine (30 mmol) dropwise at 0°C. Stir for 30 minutes until the solution becomes clear (formation of the hemiaminal/iminium species).

-

Nitro Addition: Add Nitromethane (36 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (SiO2, EtOAc/Hexane).

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: The residue is often a pure oil. If necessary, purify via flash column chromatography (neutral alumina is preferred over silica to prevent decomposition of the basic amine).

Protocol B: Pyrrolidine-Catalyzed Synthesis of -Nitrostyrene

Target: Condensation of Benzaldehyde and Nitromethane.

Reagents:

-

Benzaldehyde (10 mmol)

-

Nitromethane (10 mL, acts as solvent and reagent)

-

Pyrrolidine (Catalytic, 10-20 mol%)

-

Molecular Sieves (4Å, optional but recommended for rate enhancement)

Procedure:

-

Setup: In a 50 mL flask, dissolve Benzaldehyde (1.06 g, 10 mmol) in Nitromethane (10 mL).

-

Catalyst Addition: Add Pyrrolidine (0.16 mL, 2 mmol).

-

Reaction: Stir at Room Temperature (25°C).

-

Note: The reaction is exothermic. For large scales (>100g), active cooling is required.

-

-

Monitoring: The solution will turn yellow/orange (formation of the conjugated system). Reaction typically completes in 4–12 hours.

-

Quench: Pour the mixture into ice-cold dilute HCl (0.1 M) to neutralize the pyrrolidine and prevent retro-Henry reactions.

-

Isolation: Extract with Dichloromethane (DCM). Wash organic layer with Brine. Dry over

. -

Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Hexane to yield bright yellow needles of

-nitrostyrene.

Data Analysis & Optimization

Solvent Effects on Yield (Henry Reaction)

The choice of solvent significantly impacts the equilibrium and the elimination step (dehydration).

| Solvent | Dielectric Constant | Yield (%) | Reaction Time | Notes |

| Nitromethane (Neat) | 35.9 | 92% | 4 h | Acts as both reagent and solvent; drives equilibrium. |

| Methanol | 32.7 | 78% | 12 h | Good solubility, but protic nature can stabilize intermediates, slowing elimination. |

| THF | 7.5 | 65% | 18 h | Slower kinetics; requires higher catalyst loading. |

| Toluene | 2.4 | 55% | 24 h+ | Poor solubility of nitronate intermediates; Dean-Stark trap required to push yield. |

Critical Process Parameters (CPP)

-

Water Management: Water is a byproduct of the condensation. In the Henry reaction, accumulation of water can lead to the retro-reaction (hydrolysis of the nitroalkene). Use molecular sieves or use Nitromethane in large excess.

-

Stoichiometry (Mannich): A 1:1:1 ratio is theoretical, but a slight excess of Nitromethane (1.2 equiv) prevents the formation of bis-amino side products.

Troubleshooting Guide

Use this decision tree to resolve common synthetic failures.

Figure 2: Troubleshooting logic for yield optimization and impurity control.

References

-

Review of the Henry Reaction: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945.

-

Nitro-Mannich Mechanisms: Noble, A., & Anderson, J. C. (2013). "Nitro-Mannich reaction." Chemical Reviews, 113(5), 2857-2895.

-

Pyrrolidine Catalysis in Water: Hayashi, Y. (2006). "Pot economy and one-pot synthesis." Chemical Science, 7, 866-880.

-

Synthesis of Nitrostyrenes: Ballini, R., et al. (2007). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Current Organic Chemistry, 11(10).

-

Industrial Application (Nitromethylene): BenchChem Technical Support. (2025).[7][8][9] "Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine."

Sources

- 1. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. preprints.org [preprints.org]

- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protocols for preparing Nitenpyram from (2E)-2-(nitromethylidene)pyrrolidine

Application Notes and Protocols for the Synthesis of Nitenpyram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine for the control of sucking insects.[1][2] Its systemic and translaminar activity, coupled with its action as a nicotinic acetylcholine receptor (nAChR) agonist, results in rapid insecticidal effects.[3][4] The commercially active form of Nitenpyram is the (E)-isomer, which is crucial for its biological activity and stability.[4][5] This document provides a detailed guide to the synthesis of Nitenpyram, with a focus on established and industrially relevant protocols.

It is important to note that while the topic specifies the synthesis of Nitenpyram from (2E)-2-(nitromethylidene)pyrrolidine, this starting material is not documented in the scientific literature as a precursor for Nitenpyram synthesis. The structure of Nitenpyram is an acyclic 2-nitroethene-1,1-diamine, whereas (2E)-2-(nitromethylidene)pyrrolidine is a cyclic compound. The chemical transformation from a cyclic pyrrolidine structure to the acyclic backbone of Nitenpyram would involve complex ring-opening and functional group manipulations, which is not a chemically favorable or efficient synthetic route.

Therefore, this guide will focus on the well-established and commercially practiced synthetic pathways for Nitenpyram, which typically involve the condensation of key intermediates.

Established Synthetic Routes for Nitenpyram

The commercial synthesis of Nitenpyram primarily involves the reaction of two key intermediates. Several variations of this approach have been reported, with the main differences lying in the choice of the nitromethylene precursor.

One common route involves the use of 1,1-bis(methylthio)-2-nitroethylene as the nitromethylene precursor. This is then reacted with N-ethyl-2-chloro-5-pyridylmethylamine, followed by amination with methylamine to yield Nitenpyram.[6]

Another industrially significant method, and the one that will be detailed in this guide, utilizes 1,1-dichloro-2-nitroethylene as the key nitromethylene precursor. This intermediate is reacted with N-ethyl-2-chloro-5-pyridylmethylamine, followed by reaction with methylamine. This method is advantageous due to its high product yield and purity, as well as a shorter technological process.[6]

A patented method describes the synthesis starting with N-ethyl-2-chloro-5-pyridyl-methanamine and 1,1-bis-chloro-2-nitroethylene in a rudimentary chlorinated hydrocarbon solvent with an acid-catalyzed reaction. The intermediate is then reacted with methylamine gas to produce Nitenpyram.[7]

The overall reaction scheme for the synthesis of Nitenpyram from 1,1-dichloro-2-nitroethylene is depicted below:

Caption: General reaction scheme for the synthesis of Nitenpyram.

Detailed Experimental Protocol

This protocol details the synthesis of Nitenpyram via the condensation of N-ethyl-2-chloro-5-pyridylmethylamine with 1,1-dichloro-2-nitroethylene, followed by amination with methylamine.[7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| N-ethyl-2-chloro-5-pyridylmethylamine | 170.65 | >98% | Various Sources |

| 1,1-dichloro-2-nitroethylene | 141.93 | >98% | Various Sources |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Various Sources |

| Anion Exchange Resin (Acid Catalyst) | - | - | Various Sources |

| Methylamine (gas or aqueous solution) | 31.06 | - | Various Sources |

| Methanol | 32.04 | ACS Grade | Various Sources |

| Ethyl Acetate | 88.11 | ACS Grade | Various Sources |

Step 1: Synthesis of Intermediate Compound (II)

-

In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add N-ethyl-2-chloro-5-pyridylmethylamine and anhydrous dichloromethane.

-

Add the anion exchange resin which acts as an acid catalyst.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a solution of 1,1-dichloro-2-nitroethylene in dichloromethane to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the anion exchange resin. The resulting filtrate contains the intermediate compound (II) and is used directly in the next step.

Step 2: Synthesis of Nitenpyram

-

Cool the filtrate containing the intermediate compound (II) to -10°C to 0°C.

-

Bubble methylamine gas through the solution, or add an aqueous solution of methylamine dropwise, while maintaining the temperature between -10°C and 40°C. The molar ratio of methylamine to the starting N-ethyl-2-chloro-5-pyridylmethylamine should be between 1:1 and 2:1.[7]

-

After the addition of methylamine is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

-

Monitor the completion of the amination reaction by TLC.

-

Once the reaction is complete, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from a suitable solvent system, such as methanol, ethanol, acetone, or ethyl acetate, to obtain pure Nitenpyram.[7]

Process Optimization and Troubleshooting

| Parameter | Optimal Condition | Rationale |

| Temperature Control | Maintain temperature below 10°C during the addition of 1,1-dichloro-2-nitroethylene. | Prevents unwanted side reactions and decomposition of the intermediate. |

| Solvent | Use anhydrous dichloromethane. | Prevents hydrolysis of the reactants and intermediates, ensuring a higher yield. |

| Catalyst | Anion exchange resin can be used as a recyclable acid catalyst. | Facilitates an environmentally friendly process with easy separation of the catalyst.[7] |

| Methylamine Addition | Slow and controlled addition of methylamine is crucial, especially when using the gaseous form. | Manages the exothermic nature of the reaction and prevents pressure buildup. |

| Purification | Recrystallization from solvents like methanol or ethyl acetate. | Removes impurities and provides a high-purity final product. |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of Nitenpyram.

Conclusion

The synthesis of Nitenpyram is a well-established process that relies on the careful execution of a two-step condensation and amination reaction. By following the detailed protocols and adhering to the process optimization parameters outlined in this guide, researchers can achieve high yields of pure Nitenpyram. This technical guide provides a solid foundation for the laboratory-scale synthesis of this important insecticide, enabling further research and development in the field of crop protection and veterinary medicine.

References

-

Nitenpyram (Ref: CGA 246916) - AERU - University of Hertfordshire. Available at: [Link]

- CN102816112B - Method for preparing pesticide nitenpyram - Google Patents.

-

Full article: Synthesis of Neonicotinoid analogues and study their toxicological aspects on Spodoptera littoralis and Schizaphis graminum - Taylor & Francis. Available at: [Link]

-

A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a - RSC Publishing. Available at: [Link]

-

Nitenpyram (Ref: CGA 246916) - AERU - University of Hertfordshire. Available at: [Link]

-

Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - MDPI. Available at: [Link]

-

Review of Neonicotinoid Use, Registration, and Insect Pollinator Impacts in Minnesota. Available at: [Link]

- CN108822025A - A kind of preparation method of Nitenpyram - Google Patents.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nitenpyram (Ref: CGA 246916) [sitem.herts.ac.uk]

- 5. Nitenpyram (Ref: CGA 246916) [sitem.herts.ac.uk]

- 6. CN102816112B - Method for preparing pesticide nitenpyram - Google Patents [patents.google.com]

- 7. CN108822025A - A kind of preparation method of Nitenpyram - Google Patents [patents.google.com]

Catalytic Architectures for Nitromethylidene Heterocycles: Mechanistic Insights and Synthetic Protocols

Introduction: The "Push-Pull" Architectures

Nitromethylidene heterocyclic compounds represent a critical pharmacophore in modern agrochemistry and medicinal chemistry, most notably serving as the core structure for neonicotinoid insecticides like Imidacloprid and Nitenpyram .

Chemically, these systems are defined by a push-pull alkene moiety: an exocyclic double bond polarized by an electron-donating amine (the "push") and an electron-withdrawing nitro group (the "pull"). This polarization stabilizes the system but also dictates its reactivity.

While early industrial methods relied on stoichiometric condensation using hazardous reagents like nitroacetic acid, modern protocols favor catalytic nucleophilic vinylic substitution (

Mechanistic Foundations

The synthesis generally proceeds via the reaction of a cyclic diamine with a nitroketene dithioacetal precursor (1,1-bis(methylthio)-2-nitroethylene).

The Catalytic Cycle

The reaction is not a simple substitution but a cascade of addition-elimination steps.

-

Activation: The catalyst (Lewis or Brønsted acid) coordinates with the nitro group or the leaving group (SMe), lowering the LUMO energy of the alkene.

-

First Addition: The diamine attacks the

-carbon. -

Elimination: Methyl mercaptan (MeSH) is expelled.

-

Cyclization: The second amine attacks intramolecularly, followed by a second elimination.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise displacement mechanism under acid catalysis.

Caption: Stepwise nucleophilic vinylic substitution (

Protocol A: Acid-Catalyzed Solvolysis (Standard)

Application: High-purity synthesis of Imidacloprid analogues and Nitenpyram derivatives.

Catalyst: Glacial Acetic Acid (AcOH) or

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 1,1-bis(methylthio)-2-nitroethylene | Precursor | 1.0 | The "Push-Pull" electrophile. |

| Ethylenediamine (or derivative) | Nucleophile | 1.1 | Slight excess ensures conversion. |

| Ethanol (Abs.) | Solvent | 10-15 Vol | Polar protic solvent stabilizes the transition state. |

| Glacial Acetic Acid | Catalyst | 0.1 - 0.5 | Protonates the leaving group (MeS-). |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (containing 10% NaOH/Bleach to neutralize MeSH), dissolve 10 mmol of 1,1-bis(methylthio)-2-nitroethylene in 15 mL of absolute ethanol.

-

Addition: Add 11 mmol of the diamine dropwise at room temperature.

-

Observation: The solution often turns yellow/orange immediately due to the formation of the mono-substituted intermediate.

-

-

Catalysis: Add 1 mmol (approx. 60 µL) of Glacial Acetic Acid.

-

Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting dithioacetal (

) should disappear; the product (

-

-

Work-up: Cool the reaction to 0°C. The product often crystallizes directly from the ethanol solution.

-

Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Protocol B: Green Aqueous-Phase Synthesis

Application: Sustainable synthesis avoiding volatile organic solvents (VOCs). Catalyst: Water (Hydrophobic Effect) + Thermal Activation.

Mechanistic Insight

Water accelerates this reaction not by solubility, but by hydrophobic forcing . The organic reactants are forced together in the aqueous medium, increasing the effective concentration at the interface. Water also stabilizes the polarized transition state via hydrogen bonding.

Experimental Workflow

Caption: Solvent-free/Water-mediated workflow utilizing hydrophobic effect for reaction acceleration.

Protocol Steps

-

Suspension: Mix 10 mmol of nitroketene dithioacetal and 11 mmol of diamine in 20 mL of deionized water. The mixture will be heterogeneous.

-

Activation: Heat to 90°C . The mixture will eventually become homogeneous as the polar intermediate forms and dissolves.

-

Completion: Stir for 3 hours. A solid precipitate (the final heterocyclic product) will begin to crash out as it is less soluble in water than the intermediate.

-

Isolation: Cool to room temperature. Filter the solid and wash with copious amounts of water to remove any unreacted amine salts.

Troubleshooting & Optimization (E-E-A-T)

Controlling the E/Z Isomerism

The exocyclic double bond can exist in E or Z forms.

-

Insight: The Z-isomer (nitro group cis to the secondary amine) is usually stabilized by an intramolecular Hydrogen Bond (

). -

Validation: Use

-NMR.[1][2] The vinylic proton in the Z-isomer typically appears downfield (

Managing Methyl Mercaptan (MeSH)

The elimination of MeSH is the thermodynamic driver but also a safety hazard (neurotoxin, odor).

-

Protocol: NEVER vent directly to the fume hood. Use a scrubber chain: Empty Trap

Bleach/NaOH Trap

Yield Optimization

If the reaction stalls at the mono-substituted intermediate:

-

Cause: The ring closure is entropically disfavored or the leaving group is not protonated.

-

Fix: Increase reaction temperature or switch to a higher boiling solvent (e.g., n-Butanol) and increase acid catalyst loading to 10 mol%.

References

-

Kagabu, S., et al. (2005). "Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring." Journal of Pesticide Science.[3] Link

-

Shao, X., et al. (2008).[1] "Cis-Nitromethylene Neonicotinoids as New Nicotinic Family: Synthesis, Structural Diversity, and Insecticidal Evaluation." Journal of Agricultural and Food Chemistry. Link

-

Nishiwaki, N. (2020). "Reactivity of 1,1-bis(methylthio)-2-nitroethylene." Current Organic Chemistry. Link

-

Hosseini, F. S., & Bayat, M. (2019). "Use of enamines derived from 1,1-bis(methylthio)-2-nitroethene in organic synthesis." ResearchGate.[4][5] Link

-

Sharma, V. K., et al. (2022). "Removal of neonicotinoids present in secondary effluents." Environmental Science and Pollution Research. Link

Sources

Application Note: HPLC Method Development for (2E)-2-(nitromethylidene)pyrrolidine

This guide details the High-Performance Liquid Chromatography (HPLC) method development for (2E)-2-(nitromethylidene)pyrrolidine (and its industrially relevant derivatives like 1-ethyl-2-(nitromethylidene)pyrrolidine ). This compound is a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Nitenpyram) and a pharmacophore in drug discovery.

Executive Summary

(2E)-2-(nitromethylidene)pyrrolidine represents a class of nitro-enamines characterized by a conjugated push-pull system. This electronic structure imparts a distinct UV absorbance (~340 nm) but also renders the molecule susceptible to hydrolytic degradation in aqueous acidic media.

This guide moves beyond standard "cookbook" protocols to address the specific physicochemical challenges of this analyte. The method proposed utilizes a pH-neutral Reverse Phase (RP-HPLC) approach to maximize on-column stability while ensuring separation from common hydrolytic degradants (e.g., 2-pyrrolidone derivatives).

Target Analyte Profile

| Property | Description |

| Chemical Name | (2E)-2-(nitromethylidene)pyrrolidine (Core); 1-Ethyl-2-(nitromethylidene)pyrrolidine (Common Analog) |

| CAS Number | 26171-04-0 (1-Ethyl derivative) |

| Chromophore | Conjugated Nitro-Enamine ( |

| LogP | ~1.2 (Moderately Polar) |

| Critical Risk | Hydrolytic Instability: Rapidly hydrolyzes to pyrrolidone in acidic aqueous solutions.[1][2][3][4] |

Method Development Strategy (The "Why")

The development logic follows a Stability-First approach. Unlike stable APIs, this intermediate requires careful control of the sample solvent and mobile phase pH.

Stability & pH Selection

-

Mechanism: The exocyclic double bond is electron-deficient due to the nitro group. In acidic conditions, protonation of the nitro group or the enamine nitrogen facilitates nucleophilic attack by water, leading to cleavage of the nitromethylene group and formation of the corresponding pyrrolidone.

-

Decision: Avoid strong acids (e.g., 0.1% TFA). Use 10 mM Ammonium Acetate (pH 6.5) or 10 mM Phosphate Buffer (pH 7.0) to maintain the enamine in its neutral, stable state.

Wavelength Selection

-

Mechanism: The "push-pull" conjugation between the nitrogen lone pair and the nitro group creates a strong absorbance band in the near-UV/visible region.

-

Decision: Target 342 nm . This wavelength is highly specific to the intact nitromethylene core, minimizing interference from non-conjugated impurities (like pyrrolidone, which absorbs <210 nm).

Column Selection

-

Mechanism: The molecule is moderately polar. Standard C18 is sufficient, but "End-capped" columns are preferred to reduce silanol interactions with the pyrrolidine ring.

-

Decision: C18 (L1) or Phenyl-Hexyl (for alternative selectivity if aromatic impurities are present).

Experimental Protocol

Reagents & Materials

-

Reference Standard: (2E)-2-(nitromethylidene)pyrrolidine (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (HPLC Grade), HPLC Water (18.2 MΩ).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.5) | Neutral pH prevents acid-catalyzed hydrolysis. |

| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier; lower viscosity than Methanol. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Volume | 5 - 10 µL | Minimized to prevent solvent effects. |

| Column Temp | 25°C | Ambient temperature reduces hydrolysis rate compared to 40°C. |

| Detection | UV 342 nm (Ref 254 nm) | Specific for nitromethylene chromophore. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Initial equilibration (retain polar degradants). |

| 8.0 | 90 | Elute main peak and hydrophobic impurities. |

| 10.0 | 90 | Wash column. |

| 10.1 | 10 | Return to initial conditions. |

| 15.0 | 10 | Re-equilibration. |

Sample Preparation (CRITICAL)

-

Diluent: 100% Acetonitrile (Anhydrous).

-

Protocol:

-

Weigh 10 mg of standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with Acetonitrile .

-

Do NOT use water in the sample diluent. Water in the sample vial can cause degradation before injection.

-

Inject immediately after preparation.

-

Method Development Workflow (Visualization)